REACTION_SMILES
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[N+:6](=[O:7])([O-:8])[c:9]1[cH:10][cH:11][c:12]([CH2:13][O:14][C:15](=[O:16])[Cl:17])[cH:18][cH:19]1.[NH2:1][CH2:2][C:3]([OH:4])=[O:5].[Na+:21].[OH-:20]>>[NH:1]([CH2:2][C:3]([OH:4])=[O:5])[C:15]([O:14][CH2:13][c:12]1[cH:11][cH:10][c:9]([N+:6](=[O:7])[O-:8])[cH:19][cH:18]1)=[O:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)OCc1ccc([N+](=O)[O-])cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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O=C(O)CNC(=O)OCc1ccc([N+](=O)[O-])cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |